alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

Catalog No.
S3620778
CAS No.
92654-59-6
M.F
C15H20O
M. Wt
216.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

CAS Number

92654-59-6

Product Name

alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol

IUPAC Name

1,3-dicyclopropyl-2-phenylpropan-2-ol

Molecular Formula

C15H20O

Molecular Weight

216.32 g/mol

InChI

InChI=1S/C15H20O/c16-15(10-12-6-7-12,11-13-8-9-13)14-4-2-1-3-5-14/h1-5,12-13,16H,6-11H2

InChI Key

PEUYFCDDVJGLQQ-UHFFFAOYSA-N

SMILES

C1CC1CC(CC2CC2)(C3=CC=CC=C3)O

Canonical SMILES

C1CC1CC(CC2CC2)(C3=CC=CC=C3)O

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol, with the chemical formula C₁₅H₂₀O and CAS number 92654-59-6, is an organic compound characterized by a benzyl alcohol structure substituted with two cyclopropylmethyl groups. The molecular structure features a benzene ring bonded to a hydroxymethyl group (alcohol) and two cyclopropylmethyl groups, which contribute to its unique properties and reactivity. This compound is primarily utilized in synthetic organic chemistry as a reagent and building block for various

Typical of alcohols and aromatic compounds. Key reactions include:

  • Esterification: The hydroxyl group can react with carboxylic acids to form esters.
  • Oxidation: The alcohol can be oxidized to form corresponding aldehydes or ketones, depending on the reaction conditions.
  • Substitution Reactions: The benzyl position can undergo electrophilic aromatic substitution, allowing for further functionalization of the aromatic ring.

These reactions make alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol a versatile compound in organic synthesis .

Synthesis of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol can be achieved through various methods:

  • Alkylation of Benzyl Alcohol: Reacting benzyl alcohol with cyclopropylmethyl bromide in the presence of a base can yield the desired compound.
  • Reduction of Ketones: Starting from a ketone that contains cyclopropylmethyl groups, reduction using lithium aluminum hydride can produce the alcohol.
  • Grignard Reaction: Utilizing Grignard reagents derived from cyclopropylmethyl halides and reacting them with benzaldehyde can lead to the formation of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol .

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol finds applications in:

  • Organic Synthesis: As a reagent in various organic transformations.
  • Pharmaceutical Development: Potential use as a precursor in drug synthesis due to its unique structural features.
  • Material Science: Investigated for its properties in polymer chemistry and material formulations .

Alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol shares structural characteristics with several other compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Alpha,alpha-bis(Difluoromethyl)benzyl alcoholFluorinated analogEnhanced lipophilicity and potential biological activity
Cyclopropylmethyl benzyl alcoholSingle cyclopropyl groupSimpler structure with potentially different reactivity
BenzylcyclopropanolCyclopropane substitutedDifferent substitution pattern affecting properties

The uniqueness of alpha,alpha-bis(Cyclopropylmethyl)-benzyl alcohol lies in its dual cyclopropylmethyl substitution on the benzene ring, which may impart distinct physical and chemical properties compared to its analogs. This structural feature could influence its reactivity and biological interactions significantly .

XLogP3

3.8

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

216.151415257 g/mol

Monoisotopic Mass

216.151415257 g/mol

Heavy Atom Count

16

Wikipedia

1,3-Dicyclopropyl-2-phenylpropan-2-ol

Dates

Last modified: 08-20-2023

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